[6-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-yl]-pyrrolidin-1-ylmethanone
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Overview
Description
[6-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-yl]-pyrrolidin-1-ylmethanone: is a complex organic compound that features a pyridine ring, a pyrazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-yl]-pyrrolidin-1-ylmethanone typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrazole Ring: Starting with a phenylhydrazine derivative, the pyrazole ring is formed through cyclization with an appropriate diketone.
Attachment to the Pyridine Ring: The pyrazole derivative is then coupled with a halogenated pyridine under palladium-catalyzed cross-coupling conditions.
Formation of the Pyrrolidine Ring: The final step involves the formation of the pyrrolidine ring through a nucleophilic substitution reaction with a suitable amine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be performed on the pyrazole ring, potentially converting it to a pyrazoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Materials Science: It can be incorporated into polymers to improve their thermal and mechanical properties.
Biology and Medicine:
Drug Development: Due to its complex structure, the compound is a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a fluorescent probe in biological imaging due to its potential photophysical properties.
Industry:
Agriculture: The compound can be used in the development of new agrochemicals for pest control.
Electronics: It can be utilized in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which [6-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-yl]-pyrrolidin-1-ylmethanone exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor proteins, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
[6-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-yl]-pyrrolidin-1-ylmethanone: can be compared to other heterocyclic compounds such as:
Uniqueness:
- The presence of the pyrazole ring in this compound imparts unique electronic properties, making it distinct from its imidazole and triazole analogs. This uniqueness can influence its binding affinity and specificity towards biological targets, as well as its photophysical properties.
Properties
IUPAC Name |
[6-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(23-10-1-2-11-23)16-6-7-17(20-13-16)14-4-3-5-15(12-14)18-8-9-21-22-18/h3-9,12-13H,1-2,10-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWODKLMJFXWRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C(C=C2)C3=CC=CC(=C3)C4=CC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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